Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate
Overview
Description
Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate: is a chemical compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol. It is a derivative of 6-azaspiro[3.5]nonane, featuring a tert-butyl ester group and a 2-oxo functional group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as amines and ketones.
Reaction Conditions: The reaction conditions may involve the use of strong bases or acids, depending on the specific synthetic route chosen. Common solvents include dichloromethane, tetrahydrofuran, and acetonitrile.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, with reaction conditions tailored to the specific nucleophile.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary, secondary, or tertiary amines.
Substitution Products: Alkylated or aminated derivatives of the original compound.
Scientific Research Applications
Chemistry: Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects. Industry: The compound is used in the development of new materials and chemical processes, including polymer synthesis and catalysis.
Mechanism of Action
The mechanism by which tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 2-oxo-6-azaspiro[3.3]heptane-6-carboxylate: A structurally related compound with a smaller ring size.
Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate: A closely related compound with an oxygen atom replacing the nitrogen atom in the ring.
Uniqueness: Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-6-4-5-13(9-14)7-10(15)8-13/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTGLPAHDGZQDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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